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For Researchers, Scientists, and Drug Development Professionals

WZ4141 is a potent, irreversible, and mutant-selective inhibitor of the Epidermal Growth Factor
Receptor (EGFR). Its development marked a significant advancement in overcoming acquired
resistance to first- and second-generation EGFR inhibitors in non-small cell lung cancer
(NSCLCQC), particularly resistance mediated by the T790M "gatekeeper" mutation. This guide
provides a comprehensive analysis of the selectivity profile of WZ4141 against a broad panel of
kinases, supported by experimental data and detailed methodologies.

Selectivity Profile of WZ4141 (WZ4002)

The selectivity of WZ4141 (also known as WZ4002) was extensively characterized by Zhou et
al. in their seminal 2009 publication in Nature, titled "Novel mutant-selective EGFR kinase
inhibitors against EGFR T790M." The study employed a kinase screen to evaluate the
inhibitor's activity against a large panel of kinases. Kinases that exhibited greater than 95%
inhibition at a concentration of 10 uM were subsequently selected for the determination of their
dissociation constants (Kd). This two-step process allowed for the identification of both primary
targets and potential off-targets with high affinity.

The results from this comprehensive screening revealed that WZ4141 is a highly selective
inhibitor of EGFR, particularly the mutant forms. In addition to its potent activity against EGFR,
WzZ4141 demonstrated inhibitory activity against a small number of other kinases, primarily
those possessing a cysteine residue in a homologous position to Cys797 in EGFR, which is the
site of covalent modification by the inhibitor.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b2884471?utm_src=pdf-interest
https://www.benchchem.com/product/b2884471?utm_src=pdf-body
https://www.benchchem.com/product/b2884471?utm_src=pdf-body
https://www.benchchem.com/product/b2884471?utm_src=pdf-body
https://www.benchchem.com/product/b2884471?utm_src=pdf-body
https://www.benchchem.com/product/b2884471?utm_src=pdf-body
https://www.benchchem.com/product/b2884471?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2884471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

The following table summarizes the dissociation constants (Kd) for the kinases most potently
inhibited by WZ4141, as determined in the aforementioned study.

Kinase Dissociation Constant (Kd) in nM
EGFR (L858R/T790M) 2
EGFR (delE746_A750/T790M) 6
EGFR (L858R) 8
EGFR (delE746_A750) 2
EGFR (WT) 32
BLK 18
BMX 33
BTK 46
ITK 160
TEC 200
TXK 260
JAK3 170
ERBB2 (HER2) 32
ERBB4 (HER4) 41

Data sourced from Zhou W, et al. Nature. 2009;462(7276):1070-1074. Supplementary Table
S3.

Experimental Protocols
Kinase Selectivity Screening (KINOMEscan™)

The kinase selectivity profiling of WZ4141 was performed using the KINOMEscan™ platform
(formerly Ambit Biosciences). This competition binding assay quantitatively measures the ability
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of a test compound to compete with an immobilized, active-site directed ligand for binding to a
panel of kinases.

Experimental Workflow:

o Assay Components: The assay consists of three main components:
o DNA-tagged kinases.
o An immobilized ligand that binds to the active site of the kinases.
o The test compound (WZ4141).

o Competition Binding: The DNA-tagged kinases are incubated with the immobilized ligand in
the presence of the test compound. If the test compound binds to the kinase's active site, it
will compete with the immobilized ligand, resulting in a lower amount of kinase bound to the
solid support.

o Quantification: The amount of kinase bound to the immobilized ligand is quantified using
guantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates stronger binding of
the test compound to the kinase.

o Data Analysis: The results are typically expressed as a percentage of the control (DMSO
vehicle). For compounds showing significant inhibition (e.g., >95% at 10 uM for WZ4141),
dissociation constants (Kd) are determined by running the assay with a range of compound
concentrations.
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KINOMEscan Assay Workflow

Preparation of Assay Components:
- DNA-tagged Kinase
- Immobilized Ligand
- Test Compound (WzZ4141)

[Competition Binding IncubatiorD

[Wash to Remove Unbound Components)

:

Elution of Bound Kinase

:

Quantification by gPCR

Data Analysis:
- Percent Inhibition
- Kd Determination

Click to download full resolution via product page
KINOMEscan Experimental Workflow.

Signaling Pathway Inhibition

W2Z4141 exerts its therapeutic effect by inhibiting the signaling cascade downstream of the
Epidermal Growth Factor Receptor (EGFR). Upon binding of a ligand, such as EGF, EGFR
dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This
phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the
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activation of multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK
(MAPK) and the PISK-AKT-mTOR pathways. These pathways are crucial for cell proliferation,
survival, and differentiation. In cancer cells with activating EGFR mutations, these pathways

are constitutively active, driving uncontrolled cell growth.

WZ4141, by irreversibly binding to the ATP-binding site of the EGFR kinase domain, blocks its
autophosphorylation and subsequent activation of these downstream pathways. Its selectivity
for mutant EGFR, including the T790M resistance mutation, allows for the targeted inhibition of
cancer cells while sparing normal cells that express wild-type EGFR, thereby reducing the
toxicity commonly associated with non-selective EGFR inhibitors.
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EGFR Signaling Pathway Inhibition by WZ4141.

Conclusion
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WzZ4141 (WZ4002) is a highly selective inhibitor of mutant EGFR, demonstrating significant
potency against clinically relevant mutations, including the T790M resistance mutation, while
exhibiting substantially less activity against wild-type EGFR. Its selectivity profile, characterized
by potent inhibition of a narrow range of kinases, underscores its targeted mechanism of
action. This high degree of selectivity is a key attribute that contributes to its improved
therapeutic index compared to earlier generation EGFR inhibitors. The data presented in this
guide provides a valuable resource for researchers engaged in the study of EGFR-driven
cancers and the development of next-generation targeted therapies.

 To cite this document: BenchChem. [WZ4141: A Comparative Guide to Its Kinase Selectivity
Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2884471#selectivity-profile-of-wz4141-against-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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